Glucuronolactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Role in Detoxification

Glucuronolactone plays a part in the body's natural detoxification process. It acts as a conjugating agent, attaching to various toxins and waste products, making them more water-soluble for easier excretion through the urine. Studies have investigated its potential to enhance the elimination of specific toxins, including:

- Carcinogens: Research suggests glucuronolactone might increase the excretion of certain carcinogens, potentially reducing their potential harm [].

- Drugs: Studies explore how glucuronolactone might influence the metabolism and elimination of certain medications, potentially affecting their efficacy and side effects [].

Investigating its Influence on Liver Health

Glucuronolactone is naturally produced by the liver and plays a role in its detoxification function. Research investigates its potential effects on liver health in various contexts, including:

- Liver damage: Studies explore whether glucuronolactone supplementation might help protect the liver from damage caused by toxins or diseases [].

- Non-alcoholic fatty liver disease (NAFLD): Some research suggests glucuronolactone might improve liver function in individuals with NAFLD, although more robust studies are needed [].

It's crucial to note that these are preliminary findings, and glucuronolactone should not be considered a substitute for conventional medical treatments for liver conditions.

Exploring Potential Applications in Neurodegenerative Diseases

Emerging research explores the potential role of glucuronolactone in neurodegenerative diseases like Alzheimer's and Parkinson's. These studies investigate its potential to:

- Protect nerve cells: Some studies suggest glucuronolactone might have neuroprotective properties, potentially helping to prevent or slow down the progression of neurodegenerative diseases [].

- Modulate neurotransmitters: Research explores how glucuronolactone might influence the levels and activity of specific neurotransmitters, potentially impacting cognitive function [].

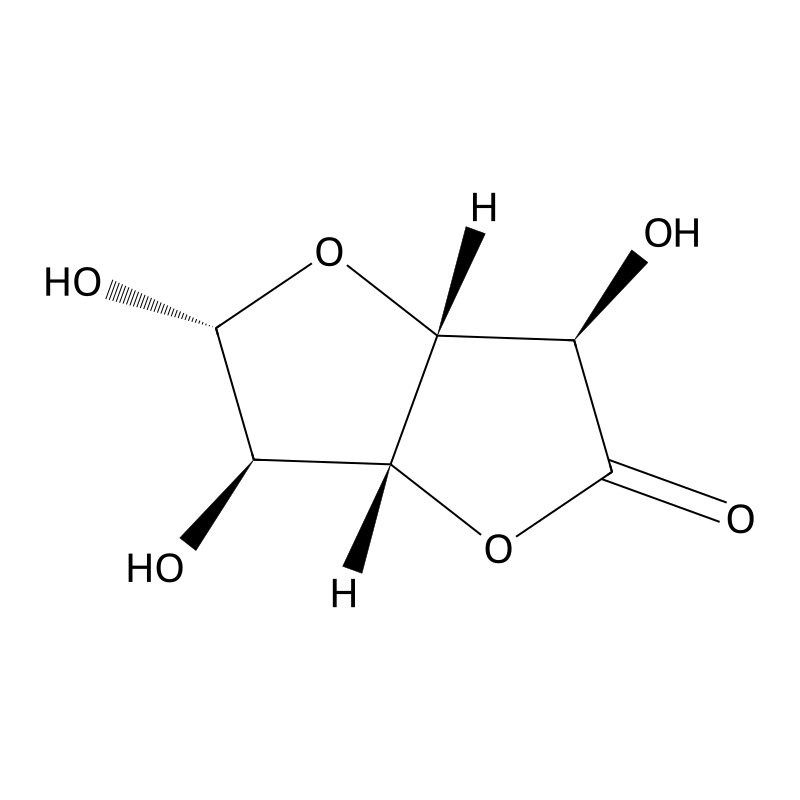

Glucuronolactone, also known as D-glucurono-6,3-lactone, is a white, odorless solid that is soluble in both hot and cold water. It has a melting point ranging from 176 to 178 °C and can exist in different structural forms, including a monocyclic aldehyde and a bicyclic hemiacetal (lactol) form . This compound is an important structural component of connective tissues and is found in various plant gums .

Studies on glucuronolactone's interactions with other compounds have revealed mixed results. For instance:

- Caffeine: While often included in energy drinks alongside glucuronolactone, studies suggest that they do not significantly interact to enhance effects.

- Taurine: Similar to caffeine, taurine's effects are not notably augmented by glucuronolactone .

Concerns have been raised regarding the safety of high doses of glucuronolactone due to potential nephrotoxic effects observed in animal studies .

Several compounds share structural or functional similarities with glucuronolactone. Here are some notable examples:

| Compound Name | Structural Type | Primary Use | Unique Features |

|---|---|---|---|

| D-glucono-1,5-lactone | Lactone | Food additive | Derived from glucose oxidation |

| D-glucuronic acid | Sugar acid | Detoxification precursor | Precursor for glucuronides |

| Xylitol | Sugar alcohol | Sugar substitute | Low glycemic index |

| L-xylulose | Sugar | Metabolic intermediate | Formed during xylitol metabolism |

Uniqueness of Glucuronolactone: Unlike its counterparts, glucuronolactone specifically contributes to detoxification processes and is often marketed for its presence in energy drinks despite limited evidence supporting its efficacy.

Biological Distribution and Natural Occurrence

Glucuronolactone is ubiquitously distributed in nature, serving as a structural component in nearly all connective tissues in animals [1] [3]. In plants, it is synthesized in the liver of higher organisms and secreted into the sap of species such as Acacia and Prunus, where it contributes to gum formation [1] [3] [6]. Analytical studies of plant gums, including gum arabic (Acacia senegal) and gum tragacanth (Astragalus gummifer), have identified glucuronolactone as a key constituent alongside rhamnose and galacturonic acid [6]. Its presence in these exudates is critical for their viscoelastic properties, which facilitate wound sealing and pathogen defense in plants [1] [6].

In animal metabolism, glucuronolactone is endogenously produced via the oxidation of glucose-1-phosphate in hepatic pathways, forming part of the UDP-glucuronic acid cycle [1] [3]. This endogenous production underscores its role as a precursor for ascorbic acid synthesis in species lacking the gulonolactone oxidase enzyme [1].

Structural Relationship to D-Glucuronic Acid

Glucuronolactone exists as the γ-lactone derivative of D-glucuronic acid, formed through intramolecular esterification between the C6 carboxyl group and the C3 hydroxyl group [1] [5]. This cyclization creates a bicyclic hemiacetal structure (C~6~H~8~O~6~) that enhances stability compared to the linear glucuronic acid form [1] [5]. X-ray crystallography reveals a puckered furanose ring conformation in the solid state, with the lactone oxygen participating in hydrogen-bonding networks that influence solubility [5].

The structural relationship between these two molecules is functionally significant:

- Glucuronic acid: Linear form with open-chain carboxyl group (pKa ≈ 3.2) [4]

- Glucuronolactone: Cyclic form with ester bond (melting point 176–178°C) [1]

This lactonization reduces the compound's redox potential, making it less reactive in glycosylation reactions compared to its open-chain counterpart [5].

Role in Plant Gums and Connective Tissues

In plant gums, glucuronolactone crosslinks with arabinogalactan proteins to form three-dimensional networks. Capillary electrophoresis studies of gum arabic show glucuronolactone constitutes 12–16% of the polysaccharide matrix by weight, paired with rhamnose in a 1:2 molar ratio [6]. These interactions produce the characteristic swelling properties of plant exudates when hydrated [6].

Animal connective tissues utilize glucuronolactone as a precursor for glycosaminoglycan synthesis. The compound facilitates the formation of hyaluronic acid and chondroitin sulfate through enzymatic transfer to core proteins via UDP-glucuronate intermediates [1] [3]. This process is critical for maintaining cartilage elasticity and synovial fluid viscosity in vertebrates [1].

Equilibrium Dynamics with Glucuronic Acid

The interconversion between glucuronolactone and glucuronic acid follows temperature-dependent equilibrium kinetics [4] [5]. In aqueous solution:

$$ \text{D-Glucuronic acid} \rightleftharpoons \text{D-Glucuronolactone} + \text{H}_2\text{O} $$

Key thermodynamic parameters include:

| Temperature (°C) | % Glucuronolactone at Equilibrium | Rate Constant (h⁻¹) |

|---|---|---|

| 5 | 18 | 0.002 |

| 25 | 34 | 0.015 |

| 60 | 76 | 0.218 |

Data derived from polarimetry studies [4]

Mineral acids catalyze this equilibrium by protonating the carboxyl group, lowering the activation energy for lactonization [4]. At physiological pH (7.4), the open-chain glucuronic acid predominates (82% molar fraction), enabling participation in UDP-dependent conjugation reactions [4] [5]. This dynamic equilibrium allows biological systems to regulate the compound's detoxification capacity versus structural roles.

Glucuronolactone plays a pivotal role in Phase II detoxification processes, primarily through its relationship with glucuronic acid and the glucuronidation pathway. D-glucuronolactone exists in equilibrium with glucuronic acid at physiological pH, with approximately 20% remaining as lactone and 80% converting to the acid form within two months in aqueous solution [1]. This equilibrium is temperature-dependent, with higher temperatures favoring the lactone form [2].

The glucuronidation process represents one of the most important Phase II conjugation reactions, facilitating the elimination of xenobiotics and endogenous substances by increasing their water solubility [3] [4]. Glucuronolactone serves as a biochemical precursor to glucuronic acid, which is essential for liver metabolism and the glucuronidation process [3]. This pathway is crucial for eliminating xenobiotics and other natural compounds, making them more water-soluble and thus facilitating their elimination through the kidneys or bile [3].

Enhanced Phase II detoxification contributes to beneficial metabolic effects, as demonstrated in dietary restriction studies where glucuronide conjugation pathways showed increased activity [5]. The up-regulation of Phase II detoxification systems involves conjugation reactions that attach charged hydrophilic molecular moieties to reactive metabolites, thus facilitating elimination of harmful metabolites from the body [5]. This process is essential for protecting cellular macromolecules such as DNA and proteins from reactive electrophilic or nucleophilic metabolites [5].

Glucuronolactone functions as a metabolic precursor to glucuronic acid, which plays a central role in conjugation reactions where toxic substances, drugs, or hormones are chemically bonded with glucuronic acid to form glucuronides [6]. This process is facilitated by Phase II conjugation enzymes, particularly UDP-glucuronosyltransferases [6]. The glucuronidation pathway is supported by D-glucaric acid, a metabolite of glucuronolactone, which serves as a nontoxic beta-glucuronidase inhibitor [7]. Beta-glucuronidase is an enzyme that can hydrolyze glucuronide conjugates, and its inhibition helps maintain the effectiveness of the detoxification process [7].

UDP-Glucuronosyltransferase Interactions

The UDP-glucuronosyltransferase (UGT) enzyme family represents the most prevalent Phase II conjugation enzymes, catalyzing the transfer of the glucuronic acid component of UDP-glucuronic acid to small hydrophobic molecules [8]. This glucuronidation reaction is arguably the most important pathway for the human body's elimination of frequently prescribed drugs and represents the major pathway for foreign chemical removal including dietary substances, toxins, and endogenous substances [8].

UGT enzymes utilize uridine diphosphate glucuronic acid (UDP-GlcA) as a donor substrate and add glucuronic acid to a tremendous variety of aglycone hydrophobic compounds [9]. These modifications make compounds relatively biologically inactive and more water-soluble, supporting their excretion from cells and eventual elimination from the body [9]. The glucuronidation process involves the formation of beta-D-glucuronide products through the transfer of the glucuronic acid moiety from UDP-glucuronic acid to substrate molecules containing oxygen, nitrogen, sulfur, or carboxyl functional groups [10].

The catalytic mechanism for human UGTs involves distinct processes for O-glucuronidation versus N-glucuronidation [11]. O-glucuronidation utilizes a "serine hydrolase-like mechanism" involving two key amino acids: histidine and aspartic acid, forming a catalytic dyad [11]. The catalytic histidine abstracts a proton from the aglycone hydroxyl for nucleophilic attack at the C1 carbon of glucuronic acid in UDP-glucuronic acid, while the neighboring aspartate stabilizes this proton abstraction [11].

The UGT enzyme family includes multiple subfamilies (UGT1, UGT2, UGT3, and UGT8) with at least 22 identified genes [9]. These enzymes are single-pass membrane proteins in the endoplasmic reticulum with their catalytic N-terminal domain facing the ER lumen and their C-terminal domain residing in the cytoplasm [9]. The activity of UGT enzymes is functionally regulated post-transcriptionally by microRNAs [9].

The relationship between glucuronolactone and UGT activity is evidenced by the requirement for UDP-glucuronic acid transport into the endoplasmic reticulum. SLC35B1 significantly contributes to the uptake of UDP-glucuronic acid into the endoplasmic reticulum for glucuronidation catalyzed by UDP-glucuronosyltransferases [12]. This transport process is essential for maintaining adequate substrate availability for the glucuronidation reactions [12].

Conversion to D-Glucaric Acid

The conversion of glucuronolactone to D-glucaric acid represents a significant metabolic pathway catalyzed by D-glucuronolactone dehydrogenase (EC 1.1.1.70) [13]. This enzyme occurs in the non-particulate fraction of liver homogenates and, in the presence of nicotinamide adenine dinucleotide (NAD+), converts D-glucuronolactone to D-glucaric acid [13]. The enzyme is likely responsible for the D-glucaric acid excreted in normal mammalian urine [13].

D-glucaric acid serves as an important metabolic end product with significant physiological functions. It acts as a nontoxic beta-glucuronidase inhibitor and exists in equilibrium with D-glucaro-1,4-lactone [7]. The formation of D-glucaro-1,4-lactone from D-glucarate salt occurs in the stomach, where it is absorbed from the gastrointestinal tract, transported through the blood to different internal organs, and excreted in urine and bile [14].

The conversion pathway involves intermediate formation of D-glucaro-1,4-lactone, a potent beta-glucuronidase inhibitor, probably via the intermediate D-glucaro-1,4-6,3-dilactone [15]. Studies with human liver extracts demonstrated that glucuronolactone was converted into D-glucaro-1,4-lactone through dehydrogenase action [15]. The dilactone decomposes spontaneously in aqueous solution to give 25% of D-glucaro-1,4-lactone, with the percentage conversion being considerably increased by liver fractions [15].

The metabolic significance of this conversion is highlighted by the daily urinary output of D-glucaric acid, which approximates 30-100 micromoles per day [6]. This excretion represents the end product of the D-glucuronic acid pathway and reflects the activity of glucuronolactone dehydrogenase [6]. The enzyme demonstrates substrate specificity, as studies have shown that among several compounds tested, only D-glucuronolactone serves as a substrate for the enzyme [16].

D-glucaric acid production through this pathway has important implications for detoxification processes. The compound helps mitigate liver toxicity through four key mechanisms: reducing reactive oxygen species production, inhibiting hepatic apoptosis, lowering beta-glucuronidase synthesis, and reducing glucuronide deconjugate levels [7]. These actions collectively enhance the liver's ability to detoxify and support overall liver health [7].

Metabolic Interrelationships with Xylitol and L-Xylulose

Glucuronolactone demonstrates significant metabolic interrelationships with xylitol and L-xylulose through interconnected pathways involving pentose metabolism and the glucuronic acid pathway. The conversion of glucuronolactone to L-xylulose has been demonstrated in both human and animal studies, with this transformation representing an important branch of carbohydrate metabolism [17] [18].

The formation of L-xylulose from glucuronolactone involves a complex metabolic sequence that connects the glucuronic acid pathway with pentose phosphate pathway intermediates [19]. Studies have shown that after oral administration of glucuronolactone, urinary excretion of L-xylulose occurs alongside xylitol and D-glucaric acid [19]. In normal subjects, L-xylulose excretion averaged 14.6 ± 1.4 μmol/2 hours following glucuronolactone administration [19].

The metabolic relationship becomes particularly evident in liver dysfunction. Patients with liver cirrhosis showed marked increases in L-xylulose excretion, with mean values of 97.1 ± 19.8 μmol/2 hours compared to normal subjects [19]. This increased excretion correlates with serum markers of liver function including total bilirubin, albumin, albumin/globulin ratio, lactate dehydrogenase, and prothrombin time [19]. These findings indicate that the measurement of L-xylulose excretion after glucuronolactone loading provides a useful tool for evaluating liver function [19].

The conversion pathway involves the transformation of glucuronolactone through decarboxylation and reduction steps to form L-xylulose, which can then be reduced to xylitol by L-xylulose reductase [18]. This enzymatic reduction utilizes NADH as a cofactor and represents a mechanism for converting five-carbon sugars into more metabolically useful forms [20]. The enzyme L-xylulose reductase catalyzes the reduction of L-xylulose to xylitol within the glucuronate-xylulose pathway of carbohydrate metabolism [20].

Xylitol, as a metabolic product of this pathway, can be further metabolized through the pentose phosphate pathway. The conversion involves successive transformation to D-xylulose, D-xylulose 5-phosphate, and other pentose phosphate pathway intermediates [21]. This connection demonstrates how glucuronolactone metabolism integrates with central carbohydrate metabolism pathways.

The glucuronic acid pathway activity in tissues shows sensitivity to metabolic conditions. Studies in adipose tissue demonstrated that glucuronolactone significantly affected carbon dioxide production from glucose in tissue from starved or diabetic rats, indicating altered pathway activity under different metabolic states [22]. This suggests that the interrelationships between glucuronolactone, xylitol, and L-xylulose metabolism may be modulated by nutritional and hormonal factors.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 14 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 25 of 39 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant